2-Ethoxy-3-fluoroaniline

Description

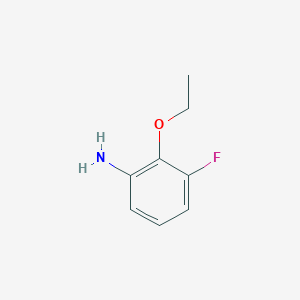

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINSNMTZBJSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309178 | |

| Record name | 2-Ethoxy-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-47-8 | |

| Record name | 2-Ethoxy-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-3-fluoroaniline from 1-ethoxy-2-fluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Ethoxy-3-fluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The primary focus is the reduction of the nitroaromatic precursor, 1-ethoxy-2-fluoro-3-nitrobenzene. This document delves into the mechanistic underpinnings of aromatic nitro group reduction, presents detailed, field-proven experimental protocols, and outlines critical safety, purification, and analytical characterization procedures. The methodologies described are selected to ensure high yield, purity, and scalability, addressing the practical challenges encountered in a modern research and development setting.

Introduction and Strategic Importance

2-Ethoxy-3-fluoroaniline is a substituted aniline that serves as a key building block in the synthesis of complex organic molecules.[1] Its structural motifs are frequently incorporated into pharmacologically active agents and potent agrochemicals. The conversion of 1-ethoxy-2-fluoro-3-nitrobenzene to the target aniline is a critical transformation, hinging on the selective reduction of the nitro moiety without compromising the fluorine and ethoxy substituents. The choice of reduction methodology is paramount, directly influencing reaction efficiency, chemoselectivity, cost, and environmental impact. This guide explores the most effective and widely adopted strategies for this synthesis.

Mechanistic Considerations: The Reduction of Aromatic Nitro Compounds

The transformation of an aromatic nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. The reaction proceeds through several intermediates, with the most commonly accepted pathway involving the initial formation of a nitroso (-NO) compound, followed by a hydroxylamine (-NHOH), which is then finally reduced to the amine.[2][3]

Caption: Generalized pathway for the reduction of an aromatic nitro compound.

The primary challenge in the reduction of halogenated nitroaromatics is preventing hydrodehalogenation, where the halogen substituent is reductively cleaved.[4] The selection of an appropriate catalyst and reaction conditions is therefore crucial for achieving high chemoselectivity.

Commonly employed methods for this reduction include:

-

Catalytic Hydrogenation: This is often the preferred method for its clean reaction profile and high efficiency. Catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are frequently used.[5][6] For substrates prone to dehalogenation, Raney Nickel can be a better choice than Pd/C.[6]

-

Metal-Acid Reductions: Classic methods using metals like iron, tin, or zinc in acidic media are robust and cost-effective.[3][5][7] The iron/acetic acid system is a milder alternative to stronger mineral acids and is widely applicable.[8][9]

-

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as formic acid or ammonium formate, in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas.

-

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) are effective for mild reductions and can be highly selective.[6][10]

For the synthesis of 2-Ethoxy-3-fluoroaniline, both catalytic hydrogenation and metal-acid reductions are highly viable. This guide will provide detailed protocols for both approaches.

Experimental Protocols

The following protocols are designed as self-validating systems, with in-process checks and clear workup procedures to ensure reproducibility and high purity of the final product.

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is valued for its clean conversion and simple product isolation. It requires specialized equipment for handling hydrogen gas under pressure.

Reaction Scheme:

Caption: Reduction of 1-ethoxy-2-fluoro-3-nitrobenzene via catalytic hydrogenation.

Materials and Equipment:

| Item | Specification |

|---|---|

| Starting Material | 1-ethoxy-2-fluoro-3-nitrobenzene (MW: 185.15 g/mol ) |

| Catalyst | 10% Palladium on Carbon (50% wet) |

| Solvent | Ethanol (anhydrous) |

| Hydrogen Source | Hydrogen gas cylinder (high purity) |

| Reactor | Parr shaker apparatus or stainless-steel autoclave |

| Filtration | Celite® or similar filter aid |

| Analytical | TLC plates (silica gel), LC-MS |

Step-by-Step Procedure:

-

Reactor Charging: In a suitable hydrogenation vessel, dissolve 1-ethoxy-2-fluoro-3-nitrobenzene (1.0 eq) in ethanol (approximately 15-20 mL per gram of substrate).[11]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 1-3 mol% Pd relative to the substrate).[11] Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

-

System Purge: Seal the reactor securely. Purge the system 3-5 times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by 2-3 purges with hydrogen gas.[11][12]

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure (typically 3-4 atm or ~50 psi). Begin vigorous agitation (shaking or stirring) at room temperature.[11]

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be periodically depressurized, sampled, and analyzed by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[12] Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The filtered catalyst remains active and can ignite upon contact with air while still wet with solvent. Quench the catalyst pad carefully with water before disposal.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethoxy-3-fluoroaniline. The product is often of sufficient purity for subsequent steps, but can be further purified if necessary.

Method B: Iron-Acetic Acid Reduction

This classical method is cost-effective and does not require high-pressure equipment, making it highly accessible. It is known for its good chemoselectivity in the presence of halides.[7][8]

Reaction Scheme:

Caption: Reduction of 1-ethoxy-2-fluoro-3-nitrobenzene using iron in acetic acid.

Materials and Equipment:

| Item | Specification |

|---|---|

| Starting Material | 1-ethoxy-2-fluoro-3-nitrobenzene (MW: 185.15 g/mol ) |

| Reducing Agent | Iron powder (<325 mesh) |

| Acid/Solvent | Glacial Acetic Acid, Ethanol, Water |

| Base for Work-up | Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution |

| Extraction Solvent | Ethyl Acetate or Dichloromethane |

| Reactor | Round-bottom flask with reflux condenser and magnetic/mechanical stirrer |

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a stirrer, add 1-ethoxy-2-fluoro-3-nitrobenzene (1.0 eq), ethanol, and water (a common solvent ratio is 5:1 to 10:1 ethanol:water).

-

Reagent Addition: Add iron powder (typically 3-5 equivalents). Heat the slurry to a gentle reflux (~80 °C).

-

Acid Addition: Add glacial acetic acid (a small amount, ~0.1-0.2 equivalents, is often sufficient to initiate and sustain the reaction) dropwise to the refluxing mixture. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is also a visual indicator of conversion. Continue heating until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.

-

Filtration: Filter the resulting slurry through a pad of Celite® to remove iron salts. Wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate).

-

Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous phase 2-3 times with fresh ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Ethoxy-3-fluoroaniline.

Purification and Analytical Characterization

While the protocols above often yield high-purity material, further purification may be required depending on the end-use.

-

Column Chromatography: Purification on silica gel is a standard method.[13] Given that anilines can streak on silica, it is often beneficial to add a small amount of a basic modifier like triethylamine (~1%) to the eluent system (e.g., Hexane/Ethyl Acetate).[13]

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

-

Acid-Base Extraction: The basic nature of the aniline allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to form the water-soluble ammonium salt. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent.[7]

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity with high accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation.

Safety and Handling

Professional laboratory safety practices are mandatory throughout this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

-

Chemical Hazards:

-

Nitroaromatics: These compounds are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[15][16] They can be explosive, especially polynitrated compounds, though 1-ethoxy-2-fluoro-3-nitrobenzene is not shock-sensitive.

-

Aromatic Amines: Aniline derivatives are toxic and can be absorbed through the skin.[17] Handle in a well-ventilated fume hood.

-

Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

-

Catalysts: Pd/C and Raney Nickel can be pyrophoric. Do not allow them to dry in the air.

-

Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.[12]

-

-

Reaction Hazards:

-

The iron-acid reduction is exothermic and can proceed rapidly if the acid is added too quickly. Ensure adequate cooling and controlled addition.

-

Hydrogenation reactions are conducted under pressure. Use a blast shield and ensure the reactor is rated for the intended pressure and regularly inspected.

-

-

Waste Disposal: Dispose of all chemical waste, including quenched catalyst and solvent waste, in accordance with institutional and local environmental regulations.

Workflow and Data Summary

Caption: A generalized experimental workflow for the synthesis of 2-Ethoxy-3-fluoroaniline.

Comparative Data for Reduction Methods:

| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Iron-Acetic Acid Reduction |

| Key Reagents | H₂, 10% Pd/C | Fe powder, Acetic Acid |

| Pressure | 3-4 atm (elevated) | Atmospheric |

| Temperature | Room Temperature | ~80 °C (Reflux) |

| Selectivity | Generally high, slight risk of dehalogenation | Excellent for halogenated substrates |

| Work-up | Simple filtration and solvent evaporation | Requires filtration, neutralization, and extraction |

| Equipment | High-pressure reactor required | Standard laboratory glassware |

| Safety Focus | Handling of H₂ gas and pyrophoric catalyst | Control of exothermic reaction |

| Typical Yield | >95% | 85-95% |

References

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. Available at: [Link]

-

Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Bohrium. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

- Process for the purification of aromatic amines. Google Patents.

-

Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. figshare. Available at: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Nitro Reduction - SnCl2. Organic Chemistry Portal. Available at: [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. Available at: [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH National Library of Medicine. Available at: [Link]

-

2-Ethoxy-3-fluoroaniline. MySkinRecipes. Available at: [Link]

-

Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed. Available at: [Link]

-

Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link] cGRmfGUzZDYwZGYzYjEwM2EzYjM5OWY5YjU3ZWY2YjA1YjY4YjQ0YjYyZDY0N2I2YjA4Y2U5M2U5YjYyYjYxN2U3YjI

-

Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. Available at: [Link]

-

Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate. Available at: [Link]

-

Process For Preparation And Purification Of An Aromatic Amine. Quick Company. Available at: [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]

-

Analytical methods. ATSDR. Available at: [Link]

-

The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar. Available at: [Link]

-

Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Available at: [Link]

-

The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. Available at: [Link]

-

Nitrobenzene - Incident management. GOV.UK. Available at: [Link]

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. CDC. Available at: [Link]

-

2-[2-(3-Fluorophenoxy)ethoxy]aniline. PubChem. Available at: [Link]

-

Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available at: [Link]

- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents.

-

3-Ethoxy-2,4-difluoroaniline. PubChem. Available at: [Link]

- Synthesis method of m-fluoroaniline. Google Patents.

-

1-Ethyl-2-fluoro-3-nitrobenzene. PubChem. Available at: [Link]

Sources

- 1. 2-Ethoxy-3-fluoroaniline [myskinrecipes.com]

- 2. orgosolver.com [orgosolver.com]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotage.com [biotage.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. agilent.com [agilent.com]

- 16. carlroth.com [carlroth.com]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2-Ethoxy-3-fluoroaniline (CAS: 1233958-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Anilines in Synthesis

2-Ethoxy-3-fluoroaniline is a substituted aniline building block that holds significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The strategic placement of the ethoxy and fluorine substituents on the aniline core offers medicinal chemists a valuable scaffold to modulate key physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The electron-withdrawing nature of the fluorine atom, combined with the steric and electronic influence of the ethoxy group, allows for fine-tuning of molecular properties, a critical aspect in modern drug and pesticide design.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2-Ethoxy-3-fluoroaniline, offering a technical resource for scientists engaged in the development of novel chemical entities.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 2-Ethoxy-3-fluoroaniline is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Ethoxy-3-fluoroaniline

| Property | Value | Source |

| CAS Number | 1233958-47-8 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Storage | 2-8°C | [1] |

Spectral Data (Predicted)

¹H NMR (Predicted): A predicted ¹H NMR spectrum would likely show characteristic signals for the ethoxy group (a triplet and a quartet), and distinct multiplets for the aromatic protons, with coupling patterns influenced by the fluorine and amine substituents.

¹³C NMR (Predicted): The predicted ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.

IR Spectroscopy (Predicted): The predicted IR spectrum of 2-Ethoxy-3-fluoroaniline would feature characteristic absorption bands. Key expected frequencies include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a strong C-F stretching band.

Mass Spectrometry (Predicted Fragmentation): The mass spectrum of 2-Ethoxy-3-fluoroaniline would be expected to show a molecular ion peak at m/z = 155. Subsequent fragmentation would likely involve the loss of the ethyl group from the ethoxy moiety, and potentially the loss of ethylene, which are common fragmentation pathways for ethoxy-substituted aromatic compounds.

Synthesis of 2-Ethoxy-3-fluoroaniline: A Plausible and Detailed Protocol

A likely synthetic route to 2-Ethoxy-3-fluoroaniline involves the reduction of its nitro-analogue, 1-Ethoxy-3-fluoro-2-nitrobenzene (CAS 1233952-97-0). Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for this transformation.[3]

Synthesis Workflow

Caption: Proposed synthesis workflow for 2-Ethoxy-3-fluoroaniline.

Step-by-Step Experimental Protocol

Reaction: Catalytic Hydrogenation of 1-Ethoxy-3-fluoro-2-nitrobenzene

Materials:

-

1-Ethoxy-3-fluoro-2-nitrobenzene

-

10% Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

Procedure:

-

Reactor Setup: In a clean and dry hydrogenation vessel, dissolve 1-Ethoxy-3-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous methanol or ethanol (approximately 10-15 mL per gram of substrate).

-

Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate) to the solution.

-

Inerting the System: Seal the hydrogenation vessel and purge the system with an inert gas (e.g., nitrogen or argon) at least three times to ensure the removal of all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atmospheres).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking aliquots.

-

Work-up: Upon completion of the reaction (disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.

-

Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 2-Ethoxy-3-fluoroaniline can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to yield the final product.

Applications in Drug Discovery and Agrochemicals

Substituted anilines are foundational building blocks in the synthesis of a vast number of bioactive molecules. The presence of the fluorine and ethoxy groups in 2-Ethoxy-3-fluoroaniline makes it a particularly interesting intermediate for creating analogues of existing drugs or for the de novo design of new chemical entities.

Potential as a Precursor for Kinase Inhibitors

Many targeted cancer therapies are kinase inhibitors, and a significant portion of these contain a substituted aniline core. The aniline nitrogen acts as a key hydrogen bond donor or acceptor in the hinge region of the kinase active site. The ethoxy and fluoro substituents can be used to probe interactions with specific amino acid residues in the binding pocket and to modulate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Role in the Synthesis of Novel Agrochemicals

In the agrochemical sector, fluoro-substituted anilines are integral to the development of modern herbicides and fungicides. For example, they are key components in certain classes of strobilurin fungicides, which act by inhibiting mitochondrial respiration in fungi.[4] The unique electronic and steric properties of 2-Ethoxy-3-fluoroaniline could be exploited to develop new fungicides with improved efficacy or a different resistance profile.

Safety, Handling, and Storage

While a specific safety data sheet for 2-Ethoxy-3-fluoroaniline is not widely available, the safety precautions should be based on the known hazards of related fluoroanilines and other substituted anilines.

Table 2: Hazard Profile and Recommended Precautions

| Hazard Category | Description and Precautions |

| Acute Toxicity | Halogenated anilines are generally considered toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme caution in a well-ventilated fume hood.[5][6] |

| Skin and Eye Irritation | Expected to be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing vapors or dust.[6] |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Recommended storage temperature is 2-8°C.[1] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Conclusion

2-Ethoxy-3-fluoroaniline represents a valuable and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern provides a platform for the development of novel pharmaceuticals and agrochemicals with potentially enhanced properties. This guide has provided a plausible and detailed synthetic protocol, predicted spectral data for characterization, and an overview of its potential applications and necessary safety precautions. As research in this area continues, the utility of 2-Ethoxy-3-fluoroaniline as a strategic synthetic intermediate is likely to expand.

References

-

MySkinRecipes. 2-Ethoxy-3-fluoroaniline. [Online]. Available: [Link]. (Accessed: January 19, 2026).

-

ACD/Labs. NMR Predictor. [Online]. Available: [Link]. (Accessed: January 19, 2026).

-

Chemaxon. NMR Predictor. [Online]. Available: [Link]. (Accessed: January 19, 2026).

-

Cheminfo. IR spectra prediction. [Online]. Available: [Link]. (Accessed: January 19, 2026).

-

PubMed. The strobilurin fungicides. [Online]. Available: [Link]. (Accessed: January 19, 2026).

-

Reddit. Reduction of nitrobenzene to aniline by sodium dithionite? [Online]. Available: [Link]. (Accessed: January 19, 2026).

-

MySkinRecipes. 2-Ethoxy-3-fluoroaniline. [Online]. Available: [Link]. (Accessed: January 19, 2026).

Sources

Spectroscopic Characterization of 2-Ethoxy-3-fluoroaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 2-Ethoxy-3-fluoroaniline, a key intermediate in the synthesis of novel pharmaceutical agents. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a detailed theoretical spectroscopic profile based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations herein are designed to offer researchers and drug development professionals a robust framework for the identification and characterization of this compound, ensuring scientific integrity and facilitating its application in synthetic chemistry.

Introduction: The Significance of 2-Ethoxy-3-fluoroaniline in Medicinal Chemistry

2-Ethoxy-3-fluoroaniline serves as a critical building block in the development of a wide array of therapeutic agents. The strategic placement of the ethoxy, fluoro, and amino groups on the aniline scaffold imparts unique physicochemical properties that are highly sought after in drug design. The ethoxy group can enhance metabolic stability and modulate lipophilicity, while the fluorine atom often improves binding affinity and metabolic resistance. The aniline moiety itself is a versatile precursor for the construction of various heterocyclic systems central to many drug classes.

A thorough understanding of the spectroscopic properties of 2-Ethoxy-3-fluoroaniline is paramount for unambiguous structure elucidation, purity assessment, and reaction monitoring during the synthesis of more complex drug candidates. This guide provides a foundational spectroscopic dataset and the underlying scientific rationale for the predicted spectral features.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 2-Ethoxy-3-fluoroaniline. This data is derived from the analysis of substituent effects on the aniline ring system and is intended to serve as a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for 2-Ethoxy-3-fluoroaniline are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Ethoxy-3-fluoroaniline (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Aromatic | 6.85 - 6.75 | m | - | 1H | Ar-H |

| Aromatic | 6.70 - 6.60 | m | - | 1H | Ar-H |

| Aromatic | 6.55 - 6.45 | m | - | 1H | Ar-H |

| Methylene | 4.05 | q | 7.0 | 2H | -OCH₂CH₃ |

| Amine | 3.80 | br s | - | 2H | -NH₂ |

| Methyl | 1.45 | t | 7.0 | 3H | -OCH₂CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |||

| Aromatic | 150.0 (d, J = 240 Hz) | C-F | |||

| Aromatic | 140.0 | C-OR | |||

| Aromatic | 135.0 | C-NH₂ | |||

| Aromatic | 118.0 | Ar-C | |||

| Aromatic | 115.0 | Ar-C | |||

| Aromatic | 110.0 | Ar-C | |||

| Methylene | 64.0 | -OCH₂CH₃ | |||

| Methyl | 15.0 | -OCH₂CH₃ |

Disclaimer: The NMR data presented is theoretical and based on established substituent effects. Actual experimental values may vary.

-

¹H NMR: The aromatic protons are expected to appear in the upfield region (6.45-6.85 ppm) due to the electron-donating effects of the amino and ethoxy groups. The fluorine substituent will introduce complex splitting patterns (multiplicity, m). The ethoxy group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240 Hz). The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at lower field.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 2: Predicted IR Absorption Bands for 2-Ethoxy-3-fluoroaniline

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3080 - 3010 | Weak | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1520 - 1480 | Strong | N-H bend |

| 1250 - 1200 | Strong | Aryl C-O stretch |

| 1150 - 1100 | Strong | C-F stretch |

| 1050 - 1000 | Strong | Alkyl C-O stretch |

The presence of the primary amine is indicated by the characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region. The aromatic C=C stretching and the strong C-O and C-F stretching vibrations are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for 2-Ethoxy-3-fluoroaniline (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 127 | 60 | [M - C₂H₄]⁺ |

| 112 | 40 | [M - C₂H₅O]⁺ |

| 98 | 30 | [M - C₂H₄ - HCN]⁺ |

The molecular ion peak is expected at m/z 155, corresponding to the molecular weight of 2-Ethoxy-3-fluoroaniline (C₈H₁₀FNO).[1] Common fragmentation pathways for ethoxy anilines include the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement and the loss of an ethoxy radical (C₂H₅O).

Experimental Methodologies

To obtain high-quality spectroscopic data for 2-Ethoxy-3-fluoroaniline, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethoxy-3-fluoroaniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Signal average at least 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate at least 1024 scans.

-

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty sample compartment prior to sample analysis.

-

Mass Spectrometry Protocol

-

Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Set the injector temperature to 250°C and the transfer line to 280°C.

-

Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

-

MS Conditions:

-

Set the ion source temperature to 230°C.

-

Use an electron energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key structural features of 2-Ethoxy-3-fluoroaniline and their expected spectroscopic correlations.

Figure 1. Molecular structure and key spectroscopic correlations.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethoxy-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Ethoxy-3-fluoroaniline (C₈H₁₀FNO). As a valued intermediate in the synthesis of agrochemicals and pharmaceuticals, a deep understanding of its stereoelectronic properties is crucial for optimizing synthetic routes and designing novel bioactive molecules.[1] This document synthesizes theoretical principles with data from analogous compounds to elucidate the structural nuances of this molecule. We will explore its three-dimensional geometry, preferred conformations, predicted spectroscopic signatures, a plausible synthetic pathway, and its potential applications in medicinal chemistry.

Introduction: The Significance of 2-Ethoxy-3-fluoroaniline

2-Ethoxy-3-fluoroaniline is an aromatic amine containing both an ethoxy and a fluorine substituent on the benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. The aniline moiety provides a reactive site for a variety of chemical transformations, while the fluorine and ethoxy groups can significantly influence the molecule's physical, chemical, and biological properties. The incorporation of fluorine, in particular, is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[2] This guide serves as a foundational resource for researchers leveraging 2-Ethoxy-3-fluoroaniline in their synthetic and drug development endeavors.

Molecular Structure and Geometry

While a definitive crystal structure for 2-Ethoxy-3-fluoroaniline has not been reported in publicly available literature, we can deduce its likely molecular geometry through an analysis of related compounds and fundamental chemical principles.

The core of the molecule is a benzene ring, which is expected to be nearly planar. The substituents—amino (-NH₂), ethoxy (-OCH₂CH₃), and fluorine (-F)—will cause minor distortions in the ring's bond angles and lengths from those of unsubstituted benzene. The C-N and C-O bond lengths will be influenced by the electronic interplay between these electron-donating groups and the aromatic system. The C-F bond is notably strong and will impact the electron density distribution of the ring.

Table 1: Predicted Geometrical Parameters for 2-Ethoxy-3-fluoroaniline

| Parameter | Predicted Value Range | Rationale |

| C-N Bond Length | 1.38 - 1.42 Å | Based on data for substituted anilines. |

| C-O Bond Length | 1.35 - 1.39 Å | Typical for aryl ethers. |

| C-F Bond Length | 1.33 - 1.36 Å | Characteristic of fluoroaromatic compounds. |

| C-N-H Bond Angle | 110 - 114° | Near trigonal pyramidal geometry of the amino group. |

| C-O-C Bond Angle | 117 - 121° | VSEPR theory prediction for the ethoxy group. |

| Aromatic C-C Bond Lengths | 1.38 - 1.41 Å | Slight variation from 1.39 Å in benzene due to substitution. |

Conformational Analysis

The conformation of 2-Ethoxy-3-fluoroaniline is primarily determined by the rotation around the C(aryl)-O and C(aryl)-N single bonds, as well as the C-O and O-C bonds of the ethoxy group. The interplay of steric hindrance and intramolecular interactions will dictate the most stable conformers.

Rotation of the Ethoxy Group

The orientation of the ethoxy group relative to the benzene ring is a key conformational feature. The ethyl group can be oriented in various ways, with the most stable conformation likely placing the methyl group away from the adjacent fluorine atom to minimize steric clash.

Rotation of the Amino Group

The amino group is also free to rotate. Intramolecular hydrogen bonding between one of the N-H protons and the lone pair of the ethoxy oxygen atom, or potentially the fluorine atom, could stabilize certain conformations. A hydrogen bond to the ethoxy oxygen is more probable due to its greater hydrogen bond acceptor strength compared to fluorine in this context.

Spectroscopic Characterization (Predicted)

The structural features of 2-Ethoxy-3-fluoroaniline can be elucidated using various spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of analogous compounds.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes on Splitting |

| Aromatic CH | 6.5 - 7.2 | 110 - 155 | Complex multiplets due to H-H and H-F coupling. |

| -NH₂ | 3.5 - 4.5 | N/A | Broad singlet, exchangeable with D₂O. |

| -OCH₂- | 3.9 - 4.2 | 63 - 68 | Quartet, coupled to -CH₃ protons. |

| -CH₃ | 1.3 - 1.5 | 14 - 16 | Triplet, coupled to -OCH₂- protons. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, two bands for primary amine |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2980 | Medium |

| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium to Strong |

| C-N | Stretch | 1250 - 1350 | Medium |

| C-O | Stretch | 1200 - 1270 (aryl-alkyl ether) | Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

Mass Spectrometry

In mass spectrometry, 2-Ethoxy-3-fluoroaniline would be expected to show a molecular ion peak (M⁺) at m/z = 155.17. Common fragmentation patterns would likely involve the loss of the ethyl group (-29) or the ethoxy group (-45).

Proposed Synthesis

A common and effective method for the synthesis of fluoroanilines is the reduction of the corresponding fluoronitrobenzene.[3]

Synthetic Protocol

Step 1: Nitration of 2-ethoxyphenol. (This is a hypothetical precursor, assuming commercial unavailability of the direct nitro compound). Step 2: Fluorination of the resulting nitrophenol derivative. Step 3: Reduction of the nitro group. A more direct route, if the precursor is available:

Protocol: Reduction of 2-Ethoxy-3-fluoronitrobenzene

-

Dissolve 2-Ethoxy-3-fluoronitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 2-Ethoxy-3-fluoroaniline.

-

Purify the product by column chromatography or distillation.

Applications in Drug Development

The structural motifs present in 2-Ethoxy-3-fluoroaniline are of significant interest in medicinal chemistry.

-

Fluorine: The C-F bond is highly polarized and metabolically stable. Introducing fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life. Its high electronegativity can also lead to more favorable binding interactions with target proteins.[2]

-

Ethoxy Group: This group can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. It can also participate in hydrogen bonding as an acceptor.

-

Aniline Moiety: This serves as a key synthetic handle for introducing a wide range of other functional groups and for constructing more complex molecular architectures, including various heterocyclic systems commonly found in pharmaceuticals.

Safety and Handling

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Consulting the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

2-Ethoxy-3-fluoroaniline is a valuable synthetic intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. This guide has provided a detailed theoretical framework for understanding its molecular structure, conformational preferences, and spectroscopic properties. By combining this theoretical knowledge with empirical data from related compounds, researchers can better utilize this molecule in their synthetic designs and drug discovery programs. Further experimental and computational studies are warranted to provide a more definitive characterization of this important chemical entity.

References

-

MySkinRecipes. 2-Ethoxy-3-fluoroaniline. [Link]

-

PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoroaniline. National Center for Biotechnology Information. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

PubMed. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. [Link]

-

MDPI. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. [Link]

-

MDPI. Synthesis and Characterization of Fluorine-Substituted Polyanilines. [Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

- Google Patents.

-

MDPI. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

Sources

Quantum Chemical Calculations for 2-Ethoxy-3-fluoroaniline: A Technical Guide for Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the modern drug development pipeline is increasingly reliant on computational methodologies to accelerate discovery and de-risk candidates long before they reach the bench. Quantum chemical calculations, once the domain of theoretical chemists, are now indispensable tools for medicinal chemists and researchers. By providing a granular view of a molecule's electronic structure and energetics, these methods allow for the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

This guide focuses on 2-Ethoxy-3-fluoroaniline, a substituted aniline that serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] While not a final drug product itself, its structural motifs are representative of the building blocks that form the core of many bioactive molecules. Understanding the fundamental quantum mechanical properties of such intermediates is paramount for predicting their reactivity, metabolic stability, and potential interactions with biological targets. Herein, we present a comprehensive, in-depth technical guide to performing and interpreting quantum chemical calculations on 2-Ethoxy-3-fluoroaniline, grounded in the principles of Density Functional Theory (DFT). This document is designed not as a rigid protocol, but as a self-validating framework to empower researchers to apply these powerful computational tools with scientific rigor and practical insight.

The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved therapeutic agents. The introduction of substituents, such as the ethoxy and fluoro groups in our topic molecule, dramatically modulates the electronic and steric properties of the aniline core. The fluorine atom, in particular, is a "magic bullet" in medicinal chemistry, capable of improving metabolic stability, enhancing binding affinity, and altering pKa, all of which can lead to more favorable drug-like properties.[2] The ethoxy group, on the other hand, can influence solubility and provide additional points for hydrogen bonding.

The strategic placement of these groups on the aniline ring creates a unique electronic and steric landscape. A thorough understanding of this landscape through quantum chemical calculations can inform several key aspects of the drug discovery process:

-

Reactivity Prediction: Identifying the most likely sites for electrophilic or nucleophilic attack, guiding synthetic route design and predicting potential metabolic pathways.

-

Structure-Activity Relationship (SAR) Elucidation: Correlating calculated electronic properties with observed biological activity to build predictive models for lead optimization.

-

Pharmacophore Modeling: Defining the key electronic features of the molecule that are essential for its interaction with a biological target.

Core Methodology: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational accuracy and efficiency.[3] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more computationally expensive wavefunction-based methods.

The Causality behind our Methodological Choices

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is a workhorse in computational chemistry for organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals. This has been shown to yield results in good agreement with experimental data for a wide range of aniline derivatives.[3]

-

Basis Set - 6-311++G(d,p): The choice of basis set is critical for obtaining accurate results. The 6-311++G(d,p) Pople-style basis set is a robust choice for this system for the following reasons:

-

6-311G: This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++G: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is crucial for calculating properties like electron affinity and for molecules with lone pairs, such as the nitrogen and oxygen in 2-Ethoxy-3-fluoroaniline.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals in the molecular environment, which is critical for accurately describing chemical bonds and calculating vibrational frequencies.

-

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of 2-Ethoxy-3-fluoroaniline using a typical quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

-

Molecule Building and Initial Geometry:

-

Construct the 3D structure of 2-Ethoxy-3-fluoroaniline using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

-

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Ensure the calculation converges to a true minimum by confirming the absence of imaginary frequencies in the subsequent frequency calculation.

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

This calculation serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the predicted infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation.

-

-

-

Electronic Property Calculations:

-

From the optimized geometry, perform a single-point energy calculation to obtain various electronic properties, including:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify regions of positive and negative electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: Calculate atomic charges and analyze donor-acceptor interactions.

-

-

Results and In-Depth Analysis

This section details the expected outcomes from the quantum chemical calculations and provides insights into their interpretation in the context of drug development.

Optimized Molecular Geometry

The geometry optimization will provide the most stable 3D structure of 2-Ethoxy-3-fluoroaniline, including bond lengths, bond angles, and dihedral angles. This information is foundational for all subsequent analyses.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-N Bond Length | Value to be populated from calculation output |

| C-F Bond Length | Value to be populated from calculation output |

| C-O Bond Length | Value to be populated from calculation output |

| N-H Bond Lengths | Value to be populated from calculation output |

| C-C Bond Lengths (Aromatic) | Value to be populated from calculation output |

| C-N-H Bond Angles | Value to be populated from calculation output |

| Aromatic Ring Dihedral Angle | Value to be populated from calculation output |

| Table 1: Key Geometric Parameters of 2-Ethoxy-3-fluoroaniline. |

The calculated geometric parameters can be compared with experimental crystallographic data of similar molecules to validate the computational methodology.

Electronic Properties: Unveiling Reactivity and Interaction Potential

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions.[4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[5] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[6]

-

HOMO: The highest occupied molecular orbital will likely be localized on the aniline ring and the nitrogen atom, indicating that these are the most electron-rich and nucleophilic regions of the molecule.

-

LUMO: The lowest unoccupied molecular orbital will likely be distributed over the aromatic ring, suggesting that this is the most electron-deficient region and susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, which can be desirable for synthetic transformations but may also indicate lower metabolic stability.[6]

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | Value to be populated | Electron-donating ability |

| LUMO Energy | Value to be populated | Electron-accepting ability |

| HOMO-LUMO Gap | Value to be populated | Chemical Reactivity/Stability |

| Table 2: Frontier Molecular Orbital Energies of 2-Ethoxy-3-fluoroaniline. |

The MEP is a powerful tool for understanding and predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes.[7][8][9] It provides a visual representation of the charge distribution around a molecule.

-

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are likely sites for electrophilic attack. In 2-Ethoxy-3-fluoroaniline, these regions are expected around the nitrogen and oxygen atoms, indicating their potential to act as hydrogen bond acceptors.

-

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atoms of the amine group are expected to be in a region of positive potential, making them potential hydrogen bond donors.

The MEP map is invaluable in drug design for predicting how a ligand might orient itself within the binding pocket of a receptor.[9]

Vibrational Spectroscopy: A Bridge Between Theory and Experiment

The calculated IR and Raman spectra provide a unique vibrational fingerprint of the molecule. By comparing the calculated frequencies and intensities with experimental data for similar fluoroaniline derivatives, we can validate the accuracy of our computational model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (for a related molecule) |

| N-H Stretch | Value to be populated | e.g., ~3400-3500 |

| C-H Stretch (Aromatic) | Value to be populated | e.g., ~3000-3100 |

| C-N Stretch | Value to be populated | e.g., ~1250-1350 |

| C-F Stretch | Value to be populated | e.g., ~1200-1300 |

| C-O Stretch | Value to be populated | e.g., ~1200-1250 |

| Table 3: Comparison of Calculated and Experimental Vibrational Frequencies. |

Visualizations: Translating Data into Insight

Diagrams are essential for conveying complex information in an intuitive manner. The following visualizations, generated using the DOT language, illustrate key aspects of our computational study.

Caption: Computational workflow for 2-Ethoxy-3-fluoroaniline.

Caption: Key molecular properties derived from quantum calculations.

Conclusion: From In Silico Insights to tangible Drug Candidates

This technical guide has laid out a comprehensive and scientifically grounded workflow for the quantum chemical analysis of 2-Ethoxy-3-fluoroaniline. By leveraging the power of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain profound insights into the geometric, electronic, and vibrational properties of this important pharmaceutical intermediate.

The true value of these calculations lies not in the numbers themselves, but in their interpretation and application to real-world drug discovery challenges. The analysis of the HOMO-LUMO gap, the mapping of the molecular electrostatic potential, and the prediction of vibrational spectra provide a powerful predictive framework for understanding reactivity, guiding molecular design, and ultimately, accelerating the journey from a chemical intermediate to a life-saving therapeutic. The principles and protocols detailed herein are designed to be adaptable, empowering researchers to apply these computational techniques to a wide range of molecules in their own drug development pipelines.

References

- Maskrey, T. S., Kristufek, T., et al. (2019). A New Synthesis of Gefitinib. Synlett, 30(04), 471-476.

- Haritha, M., & Suresh, C. H. (2024).

- Eurofins Discovery. (n.d.).

- Cherumuttathu, S., & Mambatta, H. (2024).

- Wang, L., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.

- Carbó-Dorca, R., & Besalú, E. (1998). Interrelation between electrostatic and lipophilicity potentials on molecular surfaces. Journal of Molecular Structure: THEOCHEM, 425(1-2), 19-28.

- Sahu, V., & Singh, R. K. (2021). Application of molecular electrostatic potentials in drug design.

- Politzer, P., & Murray, J. S. (2002). Molecular electrostatic potential as a factor of drug-receptor recognition.

- MySkinRecipes. (n.d.). 2-Ethoxy-3-fluoroaniline.

- BenchChem. (2025).

- Dafni, L. (2024). Harnessing computational chemistry for precision in molecular drug design. Asian Journal of Biomedical and Pharmaceutical Sciences, 14(106), 249.

- Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube.

- Omixium. (2024, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube.

- A. M. Asiri, et al. (2022).

- M. A. Shibir, et al. (2022).

- Zhang, J., et al. (2022). A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents. PubMed Central.

- Saha, S., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.

Sources

- 1. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]

- 2. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quizalofop-ethyl (Ref: DPX Y6202) [sitem.herts.ac.uk]

- 5. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

- 6. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]

- 9. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxy-3-fluoroaniline

A Senior Application Scientist's Framework for Analysis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermal stability is paramount. This guide provides a detailed framework for evaluating the thermal properties of 2-Ethoxy-3-fluoroaniline. While specific experimental data for this compound is not extensively published, this document outlines the theoretical considerations and practical methodologies required to perform a thorough thermal analysis.

Theoretical Framework: Anticipating Decomposition

The thermal decomposition of 2-Ethoxy-3-fluoroaniline is likely to be a complex process involving the cleavage of its key functional groups: the ethoxy group, the aniline moiety, and the carbon-fluorine bond. Based on established principles of organic chemistry, we can postulate several potential decomposition pathways.

-

Ether Cleavage: The C-O bonds of the ethoxy group are susceptible to homolytic cleavage at elevated temperatures. This could proceed via two primary routes:

-

Route A: O-C2H5 bond scission: This would generate a 3-fluoro-2-phenoxyl radical and an ethyl radical. The ethyl radical is unstable and would likely undergo further reactions, such as hydrogen abstraction to form ethane or disproportionation to ethylene and ethane.

-

Route B: Phenyl-O bond scission: This would yield an ethoxy radical and a 3-fluoroaniline radical.

-

-

Aniline Moiety Decomposition: The amino group can also be a site of initial decomposition. C-N bond cleavage could lead to the formation of a 2-ethoxy-3-fluorophenyl radical and an amino radical. Further reactions could produce ammonia or other nitrogen-containing species.

-

Role of the Fluorine Substituent: The carbon-fluorine bond is generally the strongest single bond in organic chemistry and is expected to be relatively stable. However, its presence can influence the reactivity of adjacent bonds through inductive effects. The thermal degradation of some per- and polyfluoroalkyl substances (PFAS) can be initiated at temperatures as low as 150°C.[1] While 2-Ethoxy-3-fluoroaniline is not a PFAS, this highlights that C-F bonds are not entirely inert to thermal stress, especially in complex molecules.

The pyrolysis of similar compounds, such as ethylbenzene, is known to be a free-radical chain reaction.[2] It is highly probable that the thermal decomposition of 2-Ethoxy-3-fluoroaniline follows a similar complex mechanism involving numerous radical species.

Experimental Analysis: A Multi-faceted Approach

A comprehensive understanding of thermal stability requires a combination of analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary tools for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying decomposition products.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is fundamental for determining the onset of decomposition and the overall thermal stability of a compound.[5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Ethoxy-3-fluoroaniline into a TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. Key parameters to determine include:

-

Onset Temperature (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Stages: The TGA curve may show single or multiple steps, indicating different decomposition processes.[6]

-

Residual Mass: The mass remaining at the end of the experiment.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Using an inert gas is crucial to study the inherent thermal stability of the molecule without the influence of oxidation, which can significantly alter the decomposition pathway and lower the decomposition temperature.

-

Heating Rate: A heating rate of 10°C/min is a common starting point. Slower rates can provide better resolution of decomposition steps, while faster rates can shift the decomposition to higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[8][9] This is particularly important for safety assessments in drug development.[10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Ethoxy-3-fluoroaniline into a hermetically sealed DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Use a similar heating program to the TGA analysis (e.g., 10°C/min).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Look for:

-

Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Decomposition Exotherm/Endotherm: Decomposition can be either exothermic or endothermic. A sharp exothermic peak indicates a rapid release of energy, which can be a safety concern.

-

Causality Behind Experimental Choices:

-

Hermetically Sealed Pans: These pans are used to contain any volatile decomposition products and prevent their evaporation, which would create an endothermic event that could mask the true thermal signature of the decomposition.

Evolved Gas Analysis (EGA) by GC-MS

To identify the products of thermal decomposition, the gases evolved during TGA can be analyzed by mass spectrometry (TGA-MS) or collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] Pyrolysis-GC-MS (Py-GC/MS) is another powerful technique where the sample is rapidly heated to a specific temperature, and the fragments are immediately introduced into the GC-MS system.[13]

Experimental Protocol (TGA-GC/MS):

-

TGA Setup: Perform a TGA experiment as described above, but with the gas outlet of the TGA connected to a trapping system or directly to the GC-MS injector.

-

Trapping (if applicable): As the sample decomposes, the evolved gases are passed through a sorbent tube to trap the organic compounds.

-

GC-MS Analysis: The trapped compounds are then thermally desorbed into the GC-MS for separation and identification.

-

Data Analysis: The mass spectrum of each separated compound is compared to a spectral library (e.g., NIST) for identification.

Expected Decomposition Products: Based on the postulated pathways, potential decomposition products to look for include: phenol, aniline, fluorobenzene, ethylene, ethane, and various substituted aromatic fragments.

Data Presentation and Visualization

Summary of Thermal Analysis Data

| Parameter | Technique | Expected Observation | Significance |

| Onset Decomposition Temp. | TGA | A specific temperature marking the start of mass loss. | Defines the upper limit of thermal stability. |

| Decomposition Profile | TGA | Single or multi-step mass loss. | Indicates the complexity of the decomposition process. |

| Residual Mass | TGA | Percentage of mass remaining at high temperature. | Can suggest the formation of non-volatile char. |

| Melting Point | DSC | Endothermic peak at a characteristic temperature. | A fundamental physical property. |

| Decomposition Enthalpy | DSC | Exothermic or endothermic peak(s) post-melting. | Quantifies the energy released or absorbed during decomposition. |

| Evolved Gases | TGA-GC/MS | Identification of volatile decomposition products. | Elucidates the decomposition mechanism. |

Visualizing Workflows and Pathways

Experimental Workflow for Thermal Analysis:

Caption: Experimental workflow for comprehensive thermal analysis.

Postulated Thermal Decomposition Pathways:

Caption: Postulated initial steps in the thermal decomposition of 2-Ethoxy-3-fluoroaniline.

Conclusion and Further Considerations

This guide provides a robust framework for the systematic evaluation of the thermal stability and decomposition of 2-Ethoxy-3-fluoroaniline. By employing a combination of TGA, DSC, and GC-MS, researchers can obtain critical data on the material's behavior at elevated temperatures. This information is essential for ensuring safety, optimizing process conditions, and predicting the shelf-life and stability of drug substances and products. For a complete kinetic analysis of the decomposition, studies can be performed at multiple heating rates to determine kinetic parameters such as activation energy using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[14][15]

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).

- Veeprho. (2020).

- (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Improved Pharma. (2024). Differential Scanning Calorimetry.

- RSC Publishing. (2015).

- Laboratoire Dubois. GC-MS thermal desorption-pyrolysis analyses.

- Quality Analysis.

- Analytical Methods (RSC Publishing). (2023).

- (2022).

- Benchchem.

- AZoM. (2018). Thermal Analysis of Organic Compounds.

- PubMed Central.

- Wikipedia. Thermogravimetric analysis.

- (2025). Thermal decomposition kinetics of some aniline complexes of zinc group metals.

- ResearchGate. (2025). Analyzing microplastics using thermal decomposition-gas chromatography/mass spectrometry | Request PDF.

- ACS Publications. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS)

- ResearchGate. (2025). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt | Request PDF.

- (2025). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent.

- ResearchGate. (2025). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism | Request PDF.

- ResearchGate. (2025). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent | Request PDF.

- Eltra. Thermogravimetric Analysis (TGA)

- PMC - NIH. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.

- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Pyrolysis of ethylbenzene.

- ACS Fall 2025. Thermal degradation of poly- and perfluoroalkyl substances (PFAS).

- Books. (2025).

- UNT Digital Library. The flash pyrolysis and methanolysis of biomass (wood) for production of ethylene, benzene and methanol.

- Santa Cruz Biotechnology. Ethoxybenzene | CAS 103-73-1 | SCBT.

- ResearchGate. (2025). Catalytic pyrolysis of waste polyethylene into benzene, toluene, ethylbenzene and xylene (BTEX)-enriched oil with dielectric barrier discharge reactor | Request PDF.

- Catalytic Fast Pyrolysis of Lignocellulosic Biomass to Benzene, Toluene, and Xylenes.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Pyrolysis of ethylbenzene - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 3. azom.com [azom.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Thermogravimetry: function and practical applications [qa-group.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. veeprho.com [veeprho.com]

- 8. quercus.be [quercus.be]

- 9. improvedpharma.com [improvedpharma.com]

- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 11. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]

- 12. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. whxb.pku.edu.cn [whxb.pku.edu.cn]

Topic: 2-Ethoxy-3-fluoroaniline: A Guide to Supplier Selection and Purity Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Starting Material Quality